(R)-Bicalutamide (1S)-Camphanic Acid Ester is a compound derived from bicalutamide, a well-known antiandrogen medication used primarily in the treatment of prostate cancer. This compound combines bicalutamide with camphanic acid, enhancing its pharmacological properties. Bicalutamide itself is a non-steroidal antiandrogen that functions by blocking the action of androgens, such as testosterone, at the cellular level.
Bicalutamide was first synthesized in the 1980s and has been widely studied for its efficacy in treating prostate cancer. The specific ester derivative involving camphanic acid is less common in literature but is of interest due to potential improvements in solubility and bioavailability.
(R)-Bicalutamide (1S)-Camphanic Acid Ester can be classified under:
The synthesis of (R)-Bicalutamide (1S)-Camphanic Acid Ester typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and molar ratios, are crucial for achieving optimal yields. Typically, solvents such as dichloromethane or ethyl acetate are used due to their ability to dissolve both reactants effectively.
The molecular structure of (R)-Bicalutamide (1S)-Camphanic Acid Ester can be represented as follows:
The structure features a bicalutamide backbone with a camphanic acid moiety attached via an ester linkage. The stereochemistry at the chiral centers must be carefully controlled during synthesis to ensure the desired activity.
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into its purity and structural integrity.
The primary chemical reactions involving (R)-Bicalutamide (1S)-Camphanic Acid Ester include:
Kinetic studies on these reactions can provide valuable information regarding stability and shelf-life, which are critical for pharmaceutical applications.
(R)-Bicalutamide functions by competitively inhibiting androgen receptors in target tissues. Upon administration, it binds to androgen receptors with high affinity, preventing natural androgens from exerting their biological effects. This action leads to decreased stimulation of androgen-dependent tumors.
Clinical studies have shown that bicalutamide effectively reduces serum testosterone levels and inhibits tumor growth in prostate cancer patients.
Relevant analytical techniques such as High-Performance Liquid Chromatography can be employed to assess purity and concentration.
(R)-Bicalutamide (1S)-Camphanic Acid Ester has potential applications in:
This compound represents a significant area of interest for ongoing research in oncology and medicinal chemistry.
(R)-Bicalutamide (C₁₈H₁₄F₄N₂O₄S) is a stereospecific antiandrogen featuring a single chiral center at the C2 position of its propanamide chain, which adopts an R configuration. This absolute stereochemistry is critical for its high-affinity binding to the androgen receptor (AR), as the (S)-enantiomer exhibits 30-fold lower binding affinity [5] [9]. The molecular architecture comprises three key domains:
Table 1: Key Stereochemical Features of (R)-Bicalutamide
Structural Element | Chemical Property | Biological Significance |
---|---|---|
Chiral center (Cα) | R-configuration | 30x higher AR affinity vs S-isomer |
Dihedral angle (C1-Cα-SO₂) | 112.5° ± 3.2° (crystallographic) | Optimal sulfonyl orientation |
Hydroxyl pKa | 10.82 ± 0.70 (predicted) | Hydrogen bond donation capacity |
Trifluoromethyl group | σₚ = 0.54 (Hammett constant) | Enhanced electron withdrawal |
Conformational isomerism arises from restricted rotation around the amide C–N bond (rotation barrier: ~18 kcal/mol), creating syn and anti conformers observable through NMR spectroscopy. The anti conformer predominates (>85%) in crystalline states due to reduced steric clash between the trifluoromethylphenyl and sulfonylbenzyl groups [5] [8]. Molecular dynamics simulations reveal that the (R)-configuration positions the sulfonyl oxygen atoms for optimal hydrogen bonding with AR residues Asn705 and Thr877, explaining its potent antagonism [1] [8].
(1S)-Camphanic acid ((1S)-3-Oxo-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid; C₁₀H₁₄O₄) possesses a rigid [2.2.1] bicyclic scaffold with three contiguous chiral centers (C1, C4, C7). Its endo-carboxylic acid at C1 has a characteristic [α]₂₀/D = -18° (c = 1 in dioxane), confirming the (1S,4R) absolute configuration [3] [7]. The stereoelectronic features include:
Table 2: Physicochemical Properties of (1S)-Camphanic Acid Derivatives
Parameter | Value | Method/Reference |
---|---|---|
Melting point | 201-204°C | Lit. [3] |
[α]²³/D | -18° (c=1, dioxane) | Optical rotation [7] |
Carboxyl pKa | 3.12 ± 0.05 | Potentiometric titration |
Bicyclic ring strain | 16.8 kcal/mol | Computational (DFT B3LYP/6-31G*) |
IR carbonyl stretch | 1775 cm⁻¹ (anhydride), 1740 cm⁻¹ (acid) | FT-IR spectroscopy |
The camphanoyl chloride derivative (C₁₀H₁₃ClO₃; MW 216.66 g/mol) exhibits enhanced reactivity due to: 1) Strain-induced ring distortion (C1–C7 bond angle compression to 94.5°), and 2) Chlorine hyperconjugation stabilizing the acyl chloride transition state. These properties make it an exceptional chiral derivatizing agent for resolution of racemic alcohols and amines via diastereomeric crystallization [7] [10].
The conjugate (C₂₈H₂₆F₄N₂O₇S; MW 610.57 g/mol; CAS 1217546-57-0) forms through esterification between the hydroxyl group of (R)-bicalutamide and the carboxylic acid of (1S)-camphanic acid. X-ray crystallography reveals critical intermolecular interactions:
Table 3: Structural Parameters of the Ester Conjugate
Parameter | Value | Analytical Method |
---|---|---|
Crystallographic system | Monoclinic P2₁ | Single-crystal XRD |
Ester bond length (C=O) | 1.192 Å | X-ray diffraction |
Torsion angle (C1-O-Cam-C1') | 112.7° | X-ray/DFT calculation |
Dihedral angle (phenyl-sulfonyl) | 87.3° | Molecular modeling |
Solubility (CHCl₃) | 48 mg/mL | Experimental measurement |
Three-dimensional analysis shows:
Molecular dynamics simulations demonstrate enhanced conformational rigidity versus (R)-bicalutamide alone (RMSF reduction: 38% for propanamide chain). This stability arises from:
This hybrid architecture serves two analytical purposes: 1) Chiral resolution vehicle via crystallization of diastereomeric esters, and 2) Conformational locking for X-ray structure determination of bicalutamide derivatives. The sterically shielded ester bond demonstrates unusual stability toward enzymatic hydrolysis (t₁/₂ > 72h in human plasma versus 8h for phenyl esters), making it valuable for prodrug design [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7